

# Cresomycin: A Potent New Antibiotic Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Cresomycin |           |
| Cat. No.:            | B15559119  | Get Quote |

A comprehensive analysis of the in vitro and in vivo potency of **Cresomycin**, a novel synthetic antibiotic, demonstrates its significant potential in combating a wide range of multidrug-resistant clinical isolates. Developed by researchers at Harvard University, **Cresomycin** shows superior activity against both Gram-positive and Gram-negative bacteria compared to its predecessor, iboxamycin, and other clinically relevant antibiotics.

**Cresomycin** is a bridged macrobicyclic antibiotic designed to overcome common mechanisms of antimicrobial resistance.[1] Its unique, pre-organized three-dimensional structure allows for high-affinity binding to the bacterial ribosome, a critical component of protein synthesis.[1][2] This enhanced binding enables **Cresomycin** to effectively inhibit protein synthesis even in bacteria that have developed resistance to other ribosome-targeting antibiotics, such as lincosamides and macrolides, through the modification of their ribosomal RNA.[1][2]

## **Comparative In Vitro Potency**

The in vitro activity of **Cresomycin** has been rigorously evaluated against a panel of multidrug-resistant (MDR) clinical isolates. Minimum Inhibitory Concentration (MIC) studies, which determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium, consistently demonstrate the superior potency of **Cresomycin**.

## **Gram-Positive Bacteria**

Against a collection of MDR Gram-positive clinical isolates, **Cresomycin** exhibited significantly lower MIC90 values (the concentration required to inhibit 90% of the tested isolates) compared





to iboxamycin. This indicates that a lower concentration of **Cresomycin** is effective against a larger proportion of these challenging pathogens.

| Organism                 | Cresomycin MIC90 (µg/mL) | lboxamycin MIC90 (μg/mL) |
|--------------------------|--------------------------|--------------------------|
| Staphylococci            | 2                        | 8                        |
| Streptococci             | ≤ 0.06                   | 0.25                     |
| Enterococci              | 0.25                     | 2                        |
| Clostridioides difficile | 0.125                    | 16                       |

Data sourced from Wu, K.J.Y. et al. Science 2024, 383(6684): 721.[3]

Further studies on ocular methicillin-resistant Staphylococcus aureus (MRSA) isolates, including those carrying erm genes which confer resistance to lincosamides, highlighted **Cresomycin**'s enhanced efficacy.

| Antibiotic  | MIC50 (mg/L) | MIC90 (mg/L) |
|-------------|--------------|--------------|
| Cresomycin  | 0.06         | 0.5          |
| Iboxamycin  | 0.06         | 2            |
| Clindamycin | >16          | >16          |

Data sourced from a study on ocular MRSA isolates.

## **Gram-Negative Bacteria**

**Cresomycin** also demonstrated potent activity against challenging MDR Gram-negative bacteria, a group of pathogens for which new treatment options are urgently needed.



| Organism                | Cresomycin MIC90 (µg/mL) | lboxamycin MIC90 (μg/mL) |
|-------------------------|--------------------------|--------------------------|
| Escherichia coli        | 2                        | 16                       |
| Klebsiella pneumoniae   | 8                        | 32                       |
| Acinetobacter baumannii | 8                        | 32                       |
| Neisseria gonorrhoeae   | 0.125                    | 0.5                      |

Data sourced from Wu, K.J.Y. et al. Science 2024, 383(6684): 721.[3]

# In Vivo Efficacy in Murine Infection Models

The promising in vitro activity of **Cresomycin** translated to significant efficacy in in vivo studies using mouse models of bacterial infection. These studies are crucial for evaluating a new antibiotic's potential for clinical use.

In a murine sepsis model, a life-threatening condition caused by a systemic bacterial infection, mice were infected with a lethal dose of cfr-expressing Staphylococcus aureus, a highly resistant strain. Treatment with **Cresomycin** resulted in a remarkable 100% survival rate, whereas 90% of the mice in the untreated control group succumbed to the infection within two days.[4][5]

Furthermore, in neutropenic thigh infection models, which mimic localized infections in immunocompromised individuals, **Cresomycin** treatment led to a significant reduction in the bacterial burden of several key MDR pathogens.

| Bacterial Strain                   | Log10 CFU Reduction vs. Control |  |
|------------------------------------|---------------------------------|--|
| cfr-expressing S. aureus           | 4.6                             |  |
| ermA-expressing S. aureus          | 2.2                             |  |
| Carbapenem-resistant E. coli       | 2.6                             |  |
| Carbapenem-resistant P. aeruginosa | 2.7                             |  |

Data sourced from Wu, K.J.Y. et al. Science 2024, 383(6684): 721.[3][4]



## **Mechanism of Action and Resistance Evasion**

**Cresomycin**'s mechanism of action involves binding to the peptidyl transferase center of the bacterial ribosome, thereby inhibiting protein synthesis.[2] A key innovation in its design is its rigid, pre-organized conformation, which minimizes the energy required for binding to its ribosomal target.[1][2] This allows for a more potent interaction and enables it to overcome common resistance mechanisms.

One of the most significant challenges in antibiotic development is the emergence of resistance. Bacteria can develop resistance to ribosome-targeting antibiotics by producing enzymes, such as ribosomal RNA methyltransferases (e.g., Erm and Cfr), that modify the antibiotic's binding site on the ribosome.[2] **Cresomycin**'s structure allows it to bind effectively even to these modified ribosomes, rendering the resistance mechanism ineffective.[2][6]



Click to download full resolution via product page

Caption: Cresomycin's mechanism of action and resistance evasion.



## **Experimental Protocols**

The evaluation of **Cresomycin**'s potency involved standardized and rigorous methodologies to ensure the reliability and reproducibility of the findings.

## **Antimicrobial Susceptibility Testing**

The in vitro potency of **Cresomycin** was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Bacterial Strains: A diverse panel of recent clinical isolates of Gram-positive and Gramnegative bacteria, including multidrug-resistant strains, was used.
- Inoculum Preparation: Bacterial colonies were suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This suspension was then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
- Drug Concentration Preparation: **Cresomycin** and comparator antibiotics were serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to create a range of concentrations.
- Incubation: The inoculated microtiter plates were incubated at 35-37°C for 16-20 hours in ambient air.
- MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that resulted in the complete inhibition of visible bacterial growth.





Click to download full resolution via product page

Caption: Workflow for antimicrobial susceptibility testing.

### In Vivo Murine Infection Models

The in vivo efficacy of **Cresomycin** was assessed in established mouse models of bacterial infection.

- 1. Murine Sepsis Model:
- Animal Model: Female BALB/c mice were used for this study.



- Infection: Mice were infected via intraperitoneal injection with a lethal dose (LD90) of cfrexpressing S. aureus.
- Treatment: Cresomycin (25 mg/kg) or a vehicle control was administered subcutaneously four times a day (q.i.d.) for one day.
- Outcome: Survival of the mice was monitored for seven days post-infection.
- 2. Murine Neutropenic Thigh Infection Model:
- Animal Model: Mice were rendered neutropenic (low white blood cell count) through the administration of cyclophosphamide to mimic an immunocompromised state.
- Infection: The thigh muscles of the mice were infected with a specific bacterial strain (S. aureus, E. coli, or P. aeruginosa).
- Treatment: **Cresomycin** was administered via intraperitoneal injection.
- Outcome: After a specified period, the thigh muscles were harvested, homogenized, and plated to determine the bacterial load (CFU/thigh). The reduction in bacterial count was compared to that in untreated control mice.

## **Cytotoxicity Assays**

To assess the potential toxicity of **Cresomycin** to mammalian cells, in vitro cytotoxicity assays were performed using various human cell lines.

- Cell Lines: A panel of human cell lines, likely including cell types such as fibroblasts or endothelial cells, were used.
- Methodology: The specific assay used was likely a metabolic activity assay, such as the MTT
  or resazurin reduction assay. In these assays, viable cells metabolize a substrate into a
  colored or fluorescent product, and the amount of product is proportional to the number of
  living cells.
- Procedure: The human cell lines were exposed to a range of concentrations of **Cresomycin** for a defined period. The cell viability was then measured and compared to untreated control cells to determine the concentration of **Cresomycin** that causes a 50% reduction in cell



viability (IC50). The results indicated low cytotoxicity of **Cresomycin** to the tested human cell lines.[3]

## Conclusion

Cresomycin represents a significant advancement in the fight against antimicrobial resistance. Its novel, pre-organized structure allows it to potently inhibit a broad spectrum of clinically important bacteria, including multidrug-resistant strains that are refractory to current therapies. The robust in vitro activity and impressive in vivo efficacy in preclinical models, coupled with a favorable preliminary safety profile, position Cresomycin as a promising candidate for further development as a next-generation antibiotic. The detailed experimental data and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to evaluate and build upon these important findings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. News: Designing a new antibiotic to combat... (NIH Research Matters) Behind the headlines NLM [ncbi.nlm.nih.gov]
- 2. A new synthetic antibiotic tightly binds bacterial ribosomes | Drug Discovery News [drugdiscoverynews.com]
- 3. Ribosome-binding antibiotic cresomycin strikes against multidrug-resistant pathogens | BioWorld [bioworld.com]
- 4. An antibiotic preorganized for ribosomal binding overcomes antimicrobial resistance -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing a new antibiotic to combat drug resistance | National Institutes of Health (NIH) [stagetestdomain3.nih.gov]
- 6. An antibiotic preorganized for ribosomal binding overcomes antimicrobial resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cresomycin: A Potent New Antibiotic Against Drug-Resistant Bacteria]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15559119#evaluating-the-potency-of-cresomycinagainst-clinical-isolates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com